molecular formula C22H25N3O4 B2397777 N-(4-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 2034237-91-5

N-(4-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide

Cat. No. B2397777
CAS RN: 2034237-91-5
M. Wt: 395.459
InChI Key: XHVHQLQQSOPKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Nootropic Agents

Research on derivatives of azetidinones, such as N-(4-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide, has shown potential in the development of antidepressant and nootropic agents. Specific compounds have demonstrated significant activity in this area, indicating that the azetidinone structure could be valuable for creating central nervous system (CNS) active agents for therapeutic use (Thomas, Nanda, Kothapalli & Hamane, 2016).

Antibacterial and Antifungal Agents

Several studies have synthesized and evaluated compounds with azetidinone structures for their antibacterial and antifungal activities. The research highlights the potential of these compounds against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Kumar, Kumar, Drabu & Minhaj, 2013).

Synthesis and Chemical Properties

Research on azetidinones also focuses on their synthesis and chemical properties. This includes the development of new synthetic methods and understanding their molecular structures and reactions. Such studies are crucial for exploring the full potential of azetidinones in various applications, including pharmaceuticals (Ye, He & Zhang, 2011).

Drug Metabolism and Disposition

Research has been conducted on the pharmacokinetics of compounds similar to N-(4-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide. These studies provide insights into how such compounds are metabolized in the body and their potential implications for therapeutic use (Tonn et al., 2009).

properties

IUPAC Name

N-[4-[2-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidin-1-yl]-2-oxoethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-14-9-19(11-22(28)25(14)18-7-8-18)29-20-12-24(13-20)21(27)10-16-3-5-17(6-4-16)23-15(2)26/h3-6,9,11,18,20H,7-8,10,12-13H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVHQLQQSOPKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CC4=CC=C(C=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide

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